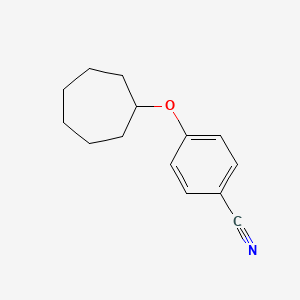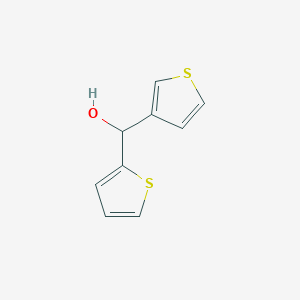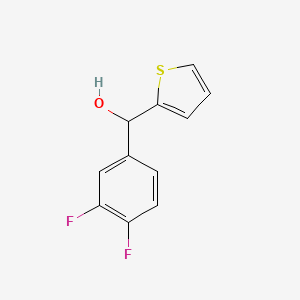![molecular formula C12H8F2OS B7871013 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)
1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one is a fluorinated organic compound characterized by the presence of a thiophene ring substituted with a difluorophenyl group and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of 2,3-difluorophenyl with a thiophene-2-bromide or thiophene-2-iodide in the presence of a palladium catalyst and a base.
Direct Arylation: Direct arylation of thiophene-2-carboxaldehyde with 2,3-difluorophenylboronic acid under palladium catalysis can also be employed.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethanoic acid.
Reduction: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethanol.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties make it valuable in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in various biological processes.
Comparison with Similar Compounds
3,5-Difluoroacetophenone: Similar in structure but lacks the thiophene ring.
2,3-Difluorophenylboronic Acid: Used in the synthesis of the target compound.
Thiophene-2-carboxaldehyde: A precursor in the direct arylation method.
Uniqueness: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one is unique due to its combination of fluorinated phenyl and thiophene groups, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
1-[5-(2,3-difluorophenyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OS/c1-7(15)10-5-6-11(16-10)8-3-2-4-9(13)12(8)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPEOUSFBTAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
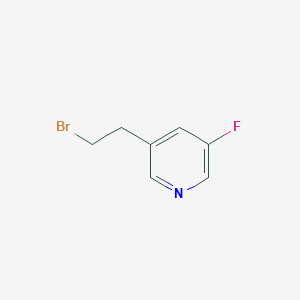
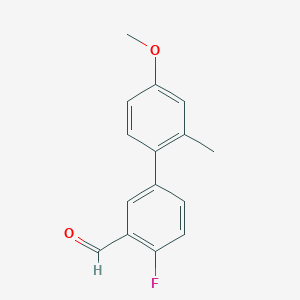
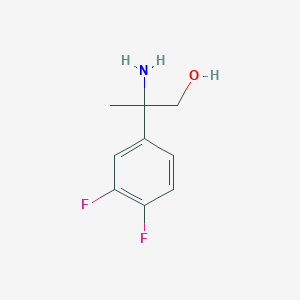
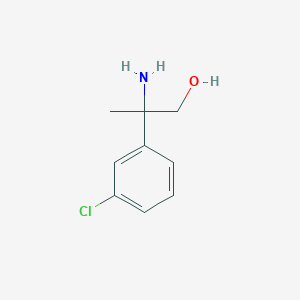
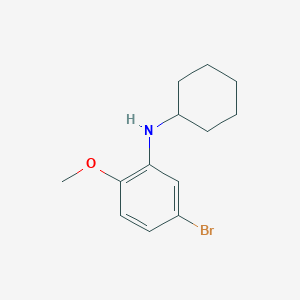
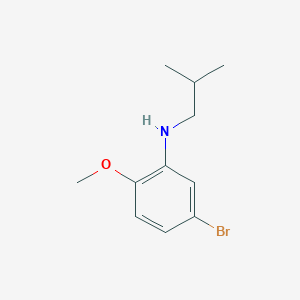
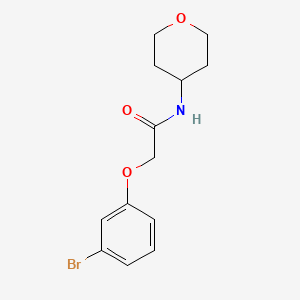
methylamine](/img/structure/B7870980.png)
propylamine](/img/structure/B7870985.png)
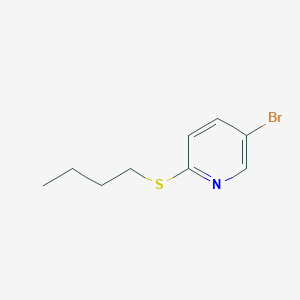
![5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7870996.png)
